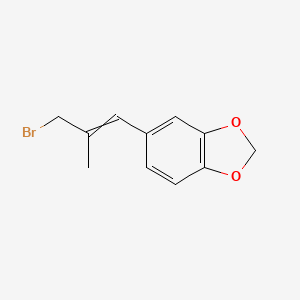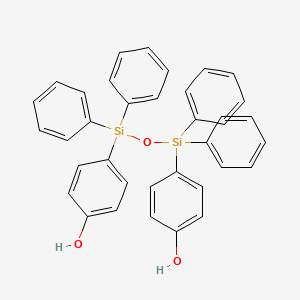
4,4'-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol is an organosilicon compound with the molecular formula C24H22O3Si2 This compound is characterized by the presence of two phenol groups attached to a central disiloxane core, which is further substituted with phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol typically involves the reaction of aryl iodides with 1,1,3,3-tetramethyldisiloxane in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or toluene, and the mixture is stirred at room temperature for several hours to a day . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form silanol derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinones, silanol derivatives, and substituted phenyl compounds
科学的研究の応用
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in biomaterials and drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
作用機序
The mechanism of action of 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The disiloxane core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of biological molecules.
類似化合物との比較
Similar Compounds
Similar compounds include:
- 1,1,3,3-Tetraphenyldisiloxane-1,3-diol
- 1,1,3,3-Tetramethyldisiloxane
- 4,4’-(Ethene-1,1,2,2-tetrayl)tetraphenol
Uniqueness
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol is unique due to its combination of phenol groups and a disiloxane core, which imparts distinct chemical and physical properties
特性
CAS番号 |
125167-54-6 |
|---|---|
分子式 |
C36H30O3Si2 |
分子量 |
566.8 g/mol |
IUPAC名 |
4-[[(4-hydroxyphenyl)-diphenylsilyl]oxy-diphenylsilyl]phenol |
InChI |
InChI=1S/C36H30O3Si2/c37-29-21-25-35(26-22-29)40(31-13-5-1-6-14-31,32-15-7-2-8-16-32)39-41(33-17-9-3-10-18-33,34-19-11-4-12-20-34)36-27-23-30(38)24-28-36/h1-28,37-38H |
InChIキー |
IMWGZHSJQYFBKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)O)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


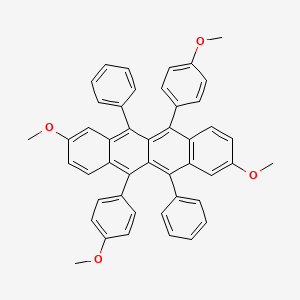
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
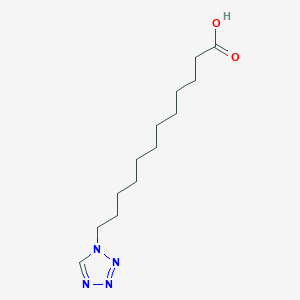
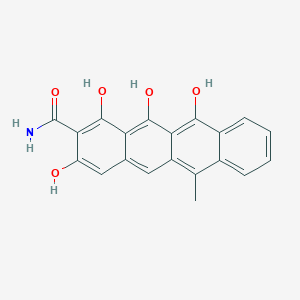
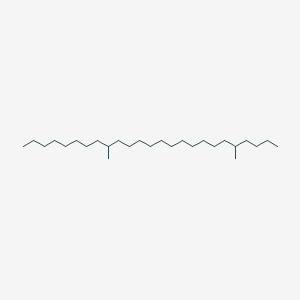
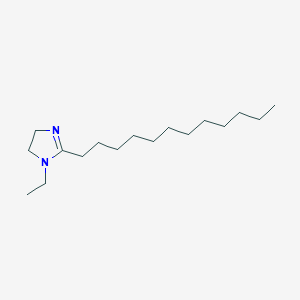
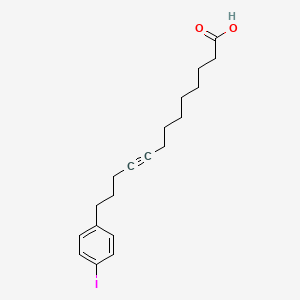
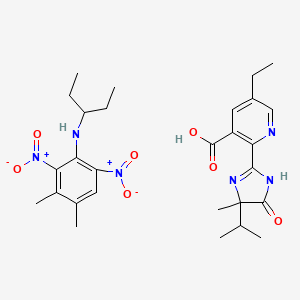
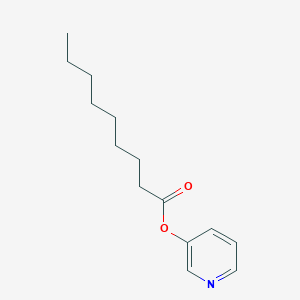
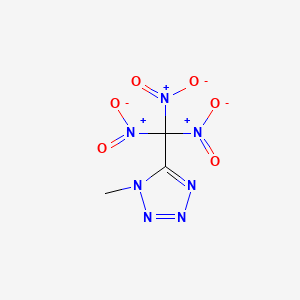
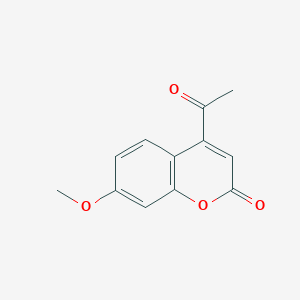
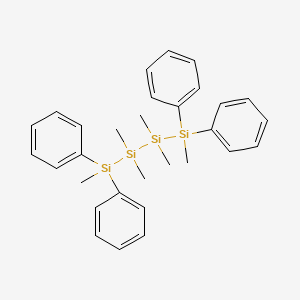
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
